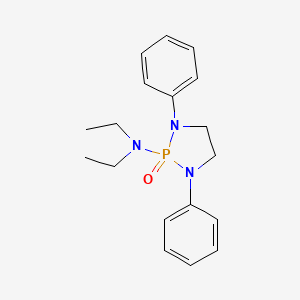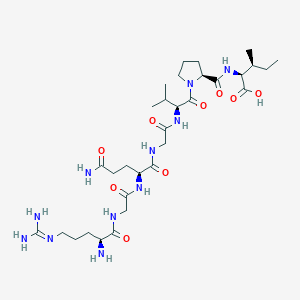![molecular formula C12H19N3O2 B14206406 2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- CAS No. 828921-36-4](/img/structure/B14206406.png)
2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- is a complex organic compound with a unique structure that includes a cyclohexadienone core, dimethylamino groups, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of dimethylamino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- exerts its effects involves interactions with specific molecular targets. The nitroso group can participate in redox reactions, while the dimethylamino groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4,4-dimethyl-
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethylene)-
Uniqueness
What sets 2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso- apart from similar compounds is its combination of dimethylamino and nitroso groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
828921-36-4 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-nitrosocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H19N3O2/c1-14(2)7-9-5-11(13-17)6-10(12(9)16)8-15(3)4/h5-6,11H,7-8H2,1-4H3 |
InChI Key |
HCTLQZCZDVPGOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(C=C(C1=O)CN(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)

![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)

![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)




![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
